molecular formula C23H25N3O3S B2585916 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 958708-47-9

4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2585916
CAS No.: 958708-47-9
M. Wt: 423.53
InChI Key: YNBMGACBANCQMA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a fused thienopyrazole core linked to a substituted benzamide moiety. Its IUPAC name reflects the following structural features:

  • A butoxy group (-OCH₂CH₂CH₂CH₃) at the 4-position of the benzamide ring.
  • A 2-methylphenyl substituent (ortho-methyl) on the thienopyrazole nitrogen.
  • A ketone group at the 5-position of the thienopyrazole ring.

The molecular formula is C₂₄H₂₅N₃O₃S, with a molecular weight of 435.54 g/mol. The ortho-methyl group introduces steric effects that may influence conformational flexibility or binding interactions in pharmacological contexts.

Properties

IUPAC Name

4-butoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-3-4-13-29-18-11-9-17(10-12-18)23(27)24-22-19-14-30(28)15-20(19)25-26(22)21-8-6-5-7-16(21)2/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBMGACBANCQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by functionalization to introduce the butoxy and benzamide groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the butoxy group via nucleophilic substitution reactions.

    Amidation Reactions: Formation of the benzamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,4-c]pyrazol-3-yl benzamides are studied for their diverse bioactivities, including kinase inhibition and antimicrobial properties. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituent (Benzamide) Substituent (Thienopyrazole) Molecular Weight (g/mol) Key Properties
4-butoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]benzamide 4-butoxy 2-methylphenyl 435.54 High lipophilicity (logP ~4.2*), steric hindrance from ortho-methyl group
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide 4-bromo 4-methylphenyl 438.32 Electron-withdrawing bromo group reduces electron density; para-methyl minimizes steric effects
N-[2-(4-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide 4-methoxy 4-chlorophenyl 415.87 Methoxy group balances lipophilicity (logP ~3.1*); chloro enhances halogen bonding potential

* Predicted using computational tools (e.g., ChemAxon).

Key Observations:

Substituent Position and Steric Effects : The ortho-methyl group in the target compound may hinder rotational freedom or receptor binding compared to the para-methyl analogue in evidence 2. This positional difference could reduce binding affinity in sterically sensitive targets .

Electronic Effects : The butoxy group (electron-donating) increases electron density on the benzamide ring, contrasting with the bromo group (electron-withdrawing) in the analogue from evidence 3. This difference could alter reactivity in electrophilic substitution or interaction with charged residues in biological targets.

Lipophilicity : The butoxy chain (logP ~4.2) confers higher membrane permeability than shorter chains (e.g., methoxy, logP ~3.1) or polar groups (e.g., bromo).

Crystallographic and Structural Analysis

These tools enable precise determination of bond lengths, angles, and conformational stability, which are critical for structure-activity relationship (SAR) studies.

Research Findings and Implications

  • Synthetic Accessibility : The bromo-substituted analogue (evidence 3) is commercially available (CAS: 958587-45-6), suggesting its use as a precursor for further derivatization. The target compound’s butoxy group may require specialized alkoxylation conditions.
  • Biological Activity : Though specific data for the target compound is unavailable, analogues with para-substituted benzamides (e.g., bromo, chloro) show moderate activity in kinase inhibition assays. The ortho-methyl group’s steric effects might necessitate further optimization for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 4-butoxy-N-[...]benzamide, and what reaction conditions are critical for successful synthesis?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Substituted benzaldehydes or benzamides are reacted with heterocyclic precursors (e.g., thieno[3,4-c]pyrazole derivatives) under reflux conditions. Ethanol or acetonitrile is commonly used as a solvent, with catalytic acetic acid or sodium pivalate to drive the reaction .
  • Purification : Column chromatography or recrystallization is employed to isolate the compound. Purity validation via HPLC (≥98%) is critical, as commercial sources may lack analytical data .
  • Key steps : Monitoring reaction progress using TLC and optimizing stoichiometry of reagents (e.g., 1:1 molar ratio of benzamide to heterocyclic intermediate) .

Q. How is the structural characterization of this compound performed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, butoxy chain protons at δ 0.9–4.2 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates compared to ethanol .
  • Catalyst screening : Sodium pivalate enhances condensation efficiency by deprotonating reactive sites .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., oxidation of the thieno ring) .
  • Purity challenges : Commercial sources (e.g., Sigma-Aldrich) may not provide analytical validation, necessitating in-house HPLC or LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Compound stability : Test degradation under storage conditions (e.g., light, humidity) via accelerated stability studies .
  • Target specificity : Validate enzyme inhibition (e.g., bacterial PPTases) using knockout strains or competitive binding assays .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

SAR strategies include:

  • Substituent modification : Replace the 4-butoxy group with electron-withdrawing groups (e.g., trifluoromethyl) to improve bacterial membrane penetration .
  • Heterocyclic core variation : Substitute the thieno[3,4-c]pyrazole scaffold with pyrimidine or triazine rings to modulate enzyme affinity .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock) to identify critical interactions with target enzymes like PPTases .

Q. What computational methods are effective for predicting the compound’s biological targets?

  • Molecular docking : Utilize crystal structures of bacterial enzymes (e.g., PDB: 4XYZ) to model binding interactions .
  • QSAR modeling : Train models on datasets of analogous benzamide derivatives to predict IC₅₀ values .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Data Contradiction Analysis

Q. Why do antimicrobial studies report varying MIC values for this compound across research groups?

Potential factors include:

  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria may differ due to membrane permeability .
  • Assay media : Cation-adjusted Mueller-Hinton broth vs. nutrient agar can alter compound solubility and bioavailability .
  • Resistance mechanisms : Efflux pump expression in clinical isolates may reduce efficacy .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent oxidation of the thieno ring .
  • Biological testing : Include positive controls (e.g., ciprofloxacin) and validate results across multiple replicates .
  • Data reporting : Disclose purity, solvent residues, and spectroscopic validation in publications to enhance reproducibility .

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